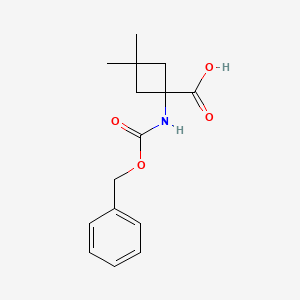
1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of amino acids with benzyloxy carbonyl (Cbz) protecting group . The Cbz group is often used in peptide synthesis to protect the amino group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions involving amines and carbonyl compounds .Chemical Reactions Analysis
The compound, like other amino acids, might undergo reactions such as Suzuki-Miyaura cross-coupling and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
Amino acids are generally colorless, crystalline substances with high melting points. Their solubility depends on polarity, iso-electric point, nature of solvent, and temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Stereodivergent Syntheses of β-Dipeptides
Research demonstrates the efficient synthesis of methyl 2-benzyloxycarbonylamino-cyclobutane-1-carboxylate, leading to the first reported β-amino acid oligomers containing two directly linked cyclobutane residues. This highlights the compound's utility in the development of novel peptide structures (Izquierdo et al., 2002).
Conformationally Rigid Analogue Synthesis
Another study outlined the synthesis of a rigid analogue of 2-amino-adipic acid, showcasing the compound's role in creating structurally defined molecules for potential therapeutic applications (Kubyshkin et al., 2009).
Incorporation into Highly Rigid β-Peptides
The compound has been used in the stereoselective synthesis of highly rigid beta-peptides, underlining its significance in the formation of peptides with enhanced structural stability (Izquierdo et al., 2005).
Chemical and Physical Properties
Study of Trifluoromethyl-Substituted Analogues
Research into trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid demonstrates the compound's versatility in synthesizing fluorinated analogues, which are crucial in medicinal chemistry for modifying drug properties (Radchenko et al., 2009).
Formation of Complementary Double Helices
The compound's derivatives have been shown to enhance dimerization in the presence of optically active amidine dimer, forming complementary double helices. This illustrates its potential in creating novel molecular structures through template synthesis (Yamada et al., 2010).
Applications in Molecular Design
Boron Neutron Capture Therapy Agent
A study synthesized a water-soluble boronated amino acid for boron neutron capture therapy, highlighting the compound's application in therapeutic areas requiring targeted delivery mechanisms (Das et al., 2000).
Cross-Claisen Condensation for γ-Amino Acids
Research into the cross-Claisen condensation of N-Fmoc-amino acids with the compound underscores its utility in synthesizing constrained heterocyclic γ-amino acids, crucial for mimicking protein secondary structures (Mathieu et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes such asCarboxypeptidase A1 and Carboxypeptidase B , which are involved in protein digestion and regulation of peptide hormone activity.
Mode of Action
It could potentially be cleaved off in the presence of certain enzymes, releasing the active part of the molecule .
Biochemical Pathways
Given its structural similarity to amino acids, it might be involved in amino acid metabolism or protein synthesis pathways
Pharmacokinetics
Similar compounds have been found to have varying absorption and distribution profiles depending on their structure and the presence of functional groups . The metabolism and excretion of this compound would likely depend on its structure and the enzymes present in the body.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the body. For instance, the presence of certain enzymes could lead to the cleavage of the Cbz protecting group, potentially activating the molecule
Propriétés
IUPAC Name |
3,3-dimethyl-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2)9-15(10-14,12(17)18)16-13(19)20-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUCMQRVKOGZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



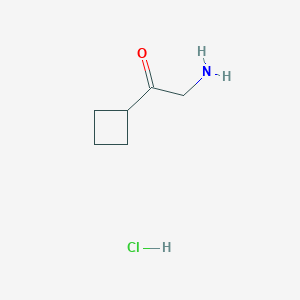

![Bicyclo[2.2.2]octane-2-sulfonyl fluoride](/img/structure/B1382615.png)
![4-[3-(Benzyloxy)-4-nitrophenyl]morpholine](/img/structure/B1382617.png)
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one hydrochloride](/img/structure/B1382618.png)
![Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-](/img/structure/B1382619.png)
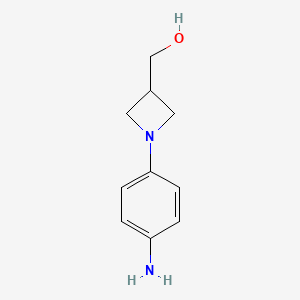



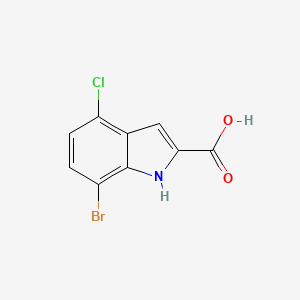
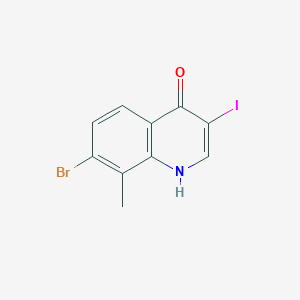
amine hydrochloride](/img/structure/B1382629.png)
